2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
2-Hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzo[c]chromen-6-one core with a hexyl chain and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common approach includes the alkylation of a benzo[c]chromen-6-one derivative with a hexyl halide under basic conditions. The trimethoxyphenyl group is then introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent with a similar trimethoxyphenyl group.
Podophyllotoxin: Used for treating genital warts, also contains a trimethoxyphenyl moiety.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
2-Hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds with similar structures.
Properties
Molecular Formula |
C29H32O6 |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C29H32O6/c1-5-6-7-8-11-20-16-23-21-12-9-10-13-22(21)29(30)35-25(23)17-24(20)34-18-19-14-26(31-2)28(33-4)27(15-19)32-3/h9-10,12-17H,5-8,11,18H2,1-4H3 |
InChI Key |
CGAODGOYMJNNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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